molecular formula C14H25NOSi B566092 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine CAS No. 1797134-64-5

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine

Cat. No.: B566092
CAS No.: 1797134-64-5
M. Wt: 251.445
InChI Key: ZBCUABZIKNJMFT-UHFFFAOYSA-N
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Description

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can also participate in various chemical transformations, contributing to the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine is unique due to the presence of both a pyridine ring and a tert-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[2-(6-methylpyridin-3-yl)ethoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-12-7-8-13(11-15-12)9-10-16-17(5,6)14(2,3)4/h7-8,11H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUABZIKNJMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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